6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 3’ position, and a carboxylic acid group at the 3rd position of the biphenyl structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylates and ketones.
Reduction: Reduced derivatives such as alcohols and aldehydes.
Substitution: Substituted biphenyl derivatives with various functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Used in the development of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The chloro group can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.
6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with the trifluoromethyl group at the 4’ position.
6-Bromo-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the chloro, trifluoromethyl, and carboxylic acid groups, which collectively influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGABTWFXORPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680893 |
Source
|
Record name | 6-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261786-28-0 |
Source
|
Record name | 6-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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